molecular formula C10H8N4O2S2 B12723266 2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide CAS No. 93501-47-4

2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide

Cat. No.: B12723266
CAS No.: 93501-47-4
M. Wt: 280.3 g/mol
InChI Key: AYIBHWLRHYIYRU-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that features a unique fusion of thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolo-pyrimidine compounds .

Scientific Research Applications

2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical properties and biological activities. Its ability to interact with topoisomerase II and induce DNA damage sets it apart from other similar compounds .

This compound’s versatility and potential make it a valuable subject of study in various scientific fields, promising new insights and applications in medicine and industry.

Properties

CAS No.

93501-47-4

Molecular Formula

C10H8N4O2S2

Molecular Weight

280.3 g/mol

IUPAC Name

5-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C10H8N4O2S2/c15-7(13-9-11-1-3-17-9)6-5-12-10-14(8(6)16)2-4-18-10/h1,3,5H,2,4H2,(H,11,13,15)

InChI Key

AYIBHWLRHYIYRU-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=NC=CS3

Origin of Product

United States

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